4-(2H-1,3-benzodioxol-5-yl)-5-ethyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine
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Description
4-(2H-1,3-benzodioxol-5-yl)-5-ethyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "BDB" and is a derivative of the popular drug MDMA. BDB has a similar chemical structure to MDMA, but it has been found to have distinct pharmacological properties. In
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
This compound belongs to a class of molecules that are often used in organic synthesis and medicinal chemistry for the development of new pharmaceuticals. Its structure indicates potential utility in the synthesis of complex organic molecules. For instance, derivatives of benzodioxole have been studied for their anti-cancer, anti-infective, anti-diabetic, and antioxidant activities . The pyrazole moiety, present in this compound, is also known for its biological significance and is found in various therapeutic agents .
Biological Activity Studies
The presence of a benzodioxolyl group can be associated with biological activity, particularly in the modulation of enzyme function. Historically, compounds with this structure have been used in the study of enzyme inhibition, which is a critical aspect of drug development. For example, they have been used in the design of histone deacetylase (HDAC) inhibitors, which are promising agents in cancer therapy .
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-ethyl-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-9-12(13(14)16(2)15-9)8-4-5-10-11(6-8)18-7-17-10/h4-6H,3,7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFCKSHPZNOBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C2=CC3=C(C=C2)OCO3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-benzodioxol-5-yl)-5-ethyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine |
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